molecular formula C10H11NO3 B1608928 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-01-4

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1608928
CAS RN: 95262-01-4
M. Wt: 193.2 g/mol
InChI Key: BMKFYQZTVRBBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Methylphenyl)amino]-3-oxopropanoic acid” is a compound that belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methylphenyl)amino]-3-oxopropanoic acid” is represented by the empirical formula C10H13NO3 . The molecular weight of this compound is 195.22 .

Scientific Research Applications

  • Synthesis of 1,2,4-triazole-containing scaffolds

    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • Method : One of the suitable procedures to produce nitrogen-containing heterocycles is the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction .
    • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
  • Synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide

    • Application : Azole derivatives have been demonstrated to possess antibacterial, anti-inflammatory, antitumor, antifungal, and antimicrobial activities .
    • Method : Cyclization of hydrazine derivatives is a well-known method for azole synthesis .
    • Results : Two of the synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter .
  • Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Application : N-(3-Amino-4-methylphenyl)benzamide have a wide range of applications in medicinal chemistry, and is a crucial raw material and intermediate in the synthesis of many drug candidates .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis of 3-Amino-3-(4-methylphenyl)propionic acid

    • Application : This compound is used as a raw material and intermediate in the synthesis of many pharmaceuticals .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis of 3-(4-Methylphenoxy)propionic acid

    • Application : This compound is used as a raw material and intermediate in the synthesis of many pharmaceuticals .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Amines and Amides in Organic Chemistry

    • Application : Amines and amides are crucial in organic chemistry and biochemistry. They are found in many biologically active molecules, including proteins, DNA, and pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis of 3-Amino-3-(4-methylphenyl)propionic acid

    • Application : This compound is used as a raw material and intermediate in the synthesis of many pharmaceuticals .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Amines and Amides in Organic Chemistry

    • Application : Amines and amides are crucial in organic chemistry and biochemistry. They are found in many biologically active molecules, including proteins, DNA, and pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis of 3-(4-Methylphenoxy)propionic acid

    • Application : This compound is used as a raw material and intermediate in the synthesis of many pharmaceuticals .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide

    • Application : Azole derivatives have been demonstrated to possess antibacterial, anti-inflammatory, antitumor, antifungal, and antimicrobial activities .
    • Method : Cyclization of hydrazine derivatives is a well-known method for azole synthesis .
    • Results : Two of the synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter .
  • Continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Application : N-(3-Amino-4-methylphenyl)benzamide have a wide range of applications in medicinal chemistry, and is a crucial raw material and intermediate in the synthesis of many drug candidates .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Synthesis and ecotoxicological impact of ferrocene-derived amino

    • Application : Ferrocene-derived amino compounds are studied for their ecotoxicological impact .
    • Method : The specific method of synthesis was not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

3-(4-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFYQZTVRBBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366700
Record name 3-[(4-methylphenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

CAS RN

95262-01-4
Record name 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-methylphenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.